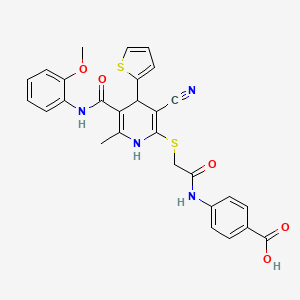

4-(2-((3-Cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl)thio)acetamido)benzoic acid

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a nitrogen-containing heterocyclic core with conjugated double bonds. Its structure includes:

- A 3-cyano substituent at position 3, enhancing electron-withdrawing properties.

- A 2-methoxyphenyl carbamoyl group at position 5, influencing lipophilicity and hydrogen-bonding capacity.

- A thioacetamido benzoic acid moiety at position 2, offering solubility modulation (via the carboxylic acid) and sulfur-mediated reactivity.

Propriétés

IUPAC Name |

4-[[2-[[3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O5S2/c1-16-24(26(34)32-20-6-3-4-7-21(20)37-2)25(22-8-5-13-38-22)19(14-29)27(30-16)39-15-23(33)31-18-11-9-17(10-12-18)28(35)36/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXFVENWHKJJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects.

Activité Biologique

The compound 4-(2-((3-Cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl)thio)acetamido)benzoic acid is a complex organic molecule that belongs to the class of 1,4-dihydropyridines. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Dihydropyridine moiety : Known for calcium channel modulation.

- Thioacetamide group : May enhance bioactivity through sulfur interactions.

- Methoxyphenyl and cyano substituents : Potentially increase lipophilicity and bioavailability.

1. Anticancer Activity

Recent studies have shown that derivatives of 1,4-dihydropyridines exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For example:

- Cell Line Studies : In vitro studies indicated that the compound inhibited the proliferation of human colon cancer cells (HT-29), demonstrating a dose-dependent effect on cell viability .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

2. Antioxidant Activity

The compound has also been assessed for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH radical scavenging assay.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

3. Anti-inflammatory Effects

In vivo models have demonstrated that the compound can reduce inflammation markers in animal models of arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanisms by which this compound exerts its biological effects include:

- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, it may act as a calcium channel blocker or agonist, influencing intracellular calcium levels.

- Inhibition of Enzymatic Activity : The thio group may interact with various enzymes involved in cancer progression and inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on tumor growth in xenograft models showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Neuroprotective Effects

Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound was administered in models of neurodegeneration, showing improvements in cognitive function and reduced neuronal loss .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response. Molecular docking studies suggest that this compound demonstrates significant binding affinity to the active site of 5-LOX, indicating its potential as a selective anti-inflammatory agent .

Table 1: Binding Affinity of 4-(2-((3-Cyano...) to 5-LOX

| Interaction | Amino Acid | Distance (Å) |

|---|---|---|

| Hydrogen Bond | PHE177 | 2.57 |

| Hydrogen Bond | GLN413 | 2.12 |

| Hydrogen Bond | PHE177 (Amide Group) | 1.99 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines, revealing promising results with significant inhibition rates .

Table 2: Anticancer Activity Results

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF7 (Breast Cancer) | 12.53 | - |

Case Studies

- Case Study on Anti-inflammatory Efficacy : A study published in Molbank demonstrated the compound's ability to inhibit inflammatory pathways in animal models, showcasing reduced edema and inflammatory markers following treatment .

- Case Study on Anticancer Efficacy : Another research effort highlighted its effectiveness against resistant cancer cell lines, suggesting that modifications to the compound could enhance its therapeutic index and reduce side effects associated with conventional chemotherapeutics .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Table 1: Core Structure and Substituent Analysis

Key Observations :

- Thiophene vs. Furan: The target’s thiophene group (vs.

- Benzoic Acid vs. Ester Groups : The free carboxylic acid in the target (absent in AZ331/AZ257) improves aqueous solubility and enables salt formation, critical for bioavailability.

- Thioether Linkage : Present in both the target and AZ331/AZ257, this group enhances metabolic stability compared to oxygen ethers.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The thiazolo-pyrimidine derivative (11a) has a higher melting point (243–246°C) than typical 1,4-DHPs, likely due to rigid aromatic stacking.

- IR Signatures: Cyano stretches (~2200 cm⁻¹) are consistent across all compounds, confirming electronic similarities.

Bioactivity and Docking Studies

Table 3: Reported Bioactivities and Binding Affinities

Key Observations :

- Substituent Impact: The 2-methoxyphenyl carbamoyl group (common in AZ331/AZ257 and the target) is associated with improved receptor binding due to hydrogen-bond donor/acceptor balance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.